Tert-butyl 4'-methylbiphenyl-2-carboxylate
Overview
Description
Preparation Methods
Tert-butyl 4’-methylbiphenyl-2-carboxylate can be synthesized from 4’-methylbiphenyl-2-carbonitrile through a three-step process . The steps include:
Hydrolysis: 4’-methylbiphenyl-2-carbonitrile is hydrolyzed to form 4’-methylbiphenyl-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified with tert-butyl alcohol to form tert-butyl 4’-methylbiphenyl-2-carboxylate.
Chemical Reactions Analysis
Tert-butyl 4’-methylbiphenyl-2-carboxylate undergoes various chemical reactions, including:
Bromination: The compound can be brominated to produce tert-butyl 4’-bromomethylbiphenyl-2-carboxylate.
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bromine for bromination and acidic or basic conditions for hydrolysis . The major products formed from these reactions are 4’-methylbiphenyl-2-carboxylic acid and tert-butyl 4’-bromomethylbiphenyl-2-carboxylate .
Scientific Research Applications
Tert-butyl 4’-methylbiphenyl-2-carboxylate is used in various scientific research applications, including:
Proteomics Research: It is utilized as a precursor for further synthesis in proteomics research.
Pharmaceutical Research: The compound is used in the preparation of angiotensin II receptor antagonists.
Chemical Synthesis: It serves as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4’-methylbiphenyl-2-carboxylate involves its role as a precursor in chemical synthesis. The tert-butyl group can be removed to form 4’-methylbiphenyl-2-carboxylic acid, which can then undergo various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4’-methylbiphenyl-2-carboxylate can be compared with similar compounds such as:
4’-Methylbiphenyl-2-carbonitrile: This compound serves as a crucial precursor in the synthesis of tert-butyl 4’-methylbiphenyl-2-carboxylate.
Tert-butyl 4’-bromomethylbiphenyl-2-carboxylate: This compound is a key intermediate synthesized from 4’-methylbiphenyl-2-carbonitrile in the preparation of tert-butyl 4’-methylbiphenyl-2-carboxylate.
The uniqueness of tert-butyl 4’-methylbiphenyl-2-carboxylate lies in its versatility as a precursor for further synthesis and its applications in proteomics and pharmaceutical research .
Biological Activity
Tert-butyl 4'-methylbiphenyl-2-carboxylate is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
This compound can be synthesized through various methodologies involving biphenyl derivatives. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions, which are effective in forming carbon-carbon bonds in biphenyl structures. The compound features a tert-butyl group and a carboxylate moiety, enhancing its lipophilicity and potential bioactivity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Several biphenyl derivatives exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
2. Anti-inflammatory Effects
- In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
3. Antitumor Properties
- Preliminary research indicates that this compound may possess antitumor activity. It appears to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various biphenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibits the NF-kB signaling pathway in RAW264.7 macrophages, leading to decreased expression of TNF-α and IL-6. This finding supports its use in inflammatory conditions .
Table 1: Summary of Biological Activities
Activity Type | Assay Type | Concentration | Effect |
---|---|---|---|
Antimicrobial | Bacterial Growth Inhibition | 50 µg/mL | Significant inhibition |
Anti-inflammatory | Cytokine Production | 10–100 µg/mL | Reduced TNF-α, IL-6 |
Antitumor | Apoptosis Induction | Varies by cell line | Induction observed |
Table 2: Comparison with Other Biphenyl Derivatives
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
Biphenyl derivative A | Moderate | No | Yes |
Biphenyl derivative B | Yes | Moderate | No |
Properties
IUPAC Name |
tert-butyl 2-(4-methylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEDFWZJRNPJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431634 | |
Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-36-0 | |
Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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